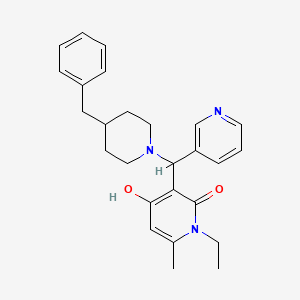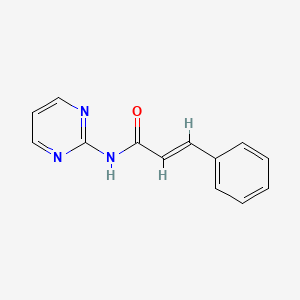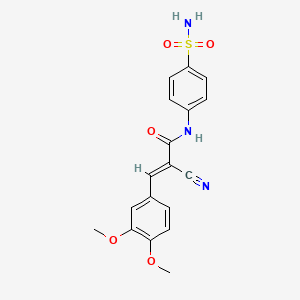![molecular formula C8H17N3O B2500284 N-[(1-ethylpyrrolidin-2-yl)methyl]urea CAS No. 923176-83-4](/img/structure/B2500284.png)
N-[(1-ethylpyrrolidin-2-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-ethylpyrrolidin-2-yl)methyl]urea is a chemical compound used for proteomics research . It has a molecular formula of C8H17N3O and a molecular weight of 171.24 .
Molecular Structure Analysis
The molecular structure of this compound consists of a urea group attached to a pyrrolidine ring via a methylene bridge . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis of Related Compounds
Synthesis of Anticancer Intermediates : N-[(1-ethylpyrrolidin-2-yl)methyl]urea is closely related to compounds like 1-methyl-3-(5-nitropyridin-2-yl) urea, an important intermediate for small molecule anticancer drugs. A high-yield synthetic method was established for this compound, showcasing its potential in pharmaceutical applications (Zhang, Lai, Feng, & Xu, 2019).
Development of Novel Phosphoranes : Research includes the synthesis of novel phosphoranes containing urea derivatives like N-Acetyl-N′-methyl or ethyl urea, which shows potential in chemical engineering and materials science (Afshar & Islami, 2009).
Biochemical Properties and Applications
Investigation of Hydrogen Bonding and Molecular Interactions : Studies focus on understanding the conformational isomers and intramolecular hydrogen bonding of pyrid-2-yl ureas, which is critical in the field of molecular chemistry and biology (Chien et al., 2004).
Enzyme Inhibition and Anticancer Research : Urea derivatives, including variants of this compound, have been synthesized and tested for enzyme inhibition and anticancer properties, indicating their potential use in medical research and drug development (Mustafa, Perveen, & Khan, 2014).
Environmental Impact and Agricultural Applications
Soil and Agricultural Science : Long-term urea fertilization studies, involving compounds like this compound, help understand the impact of such fertilizers on soil microbial communities, essential for sustainable agriculture and environmental science (Sun, Li, Hu, & Liu, 2019).
Association with Other Chemicals in Molecular Studies : N-(pyridin-2-yl),N'-substituted ureas' association with other chemicals, such as amino-1,8-naphthyridines and benzoates, are studied for their substituent effects on complex formation, relevant in chemical synthesis and molecular interaction research (Ośmiałowski et al., 2013).
Pharmaceutical and Medicinal Chemistry
Synthesis of Acetylcholinesterase Inhibitors : Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, related to this compound, for antiacetylcholinesterase activity is significant in developing treatments for diseases like Alzheimer's (Vidaluc et al., 1995).
Cancer Treatment Research : The compound NVP-BGJ398, a potent and selective inhibitor of the fibroblast growth factor receptor family, is synthesized from N-aryl-N'-pyrimidin-4-yl ureas, showing promise in cancer therapy (Guagnano et al., 2011).
Propiedades
IUPAC Name |
(1-ethylpyrrolidin-2-yl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-2-11-5-3-4-7(11)6-10-8(9)12/h7H,2-6H2,1H3,(H3,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKFZLXPHYBZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)



![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)


![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)
![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)
![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)

![1,3,6,7-tetramethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500223.png)